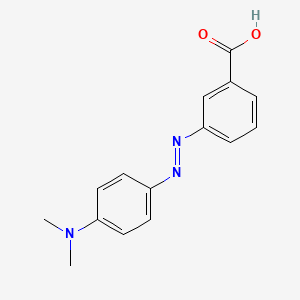

3'-Carboxy-4-dimethylaminoazobenzene

Descripción general

Descripción

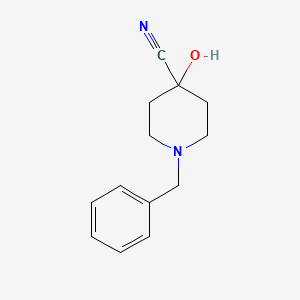

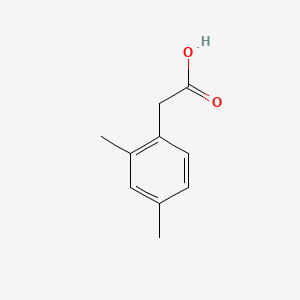

CDAA is a synthetic compound used in a variety of scientific experiments. It has a molecular formula of C15H15N3O2 .

Molecular Structure Analysis

CDAA has a molecular weight of 269.3 g/mol. The specific structure is not detailed in the search results, but it belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .Aplicaciones Científicas De Investigación

at 25°C, and for the equilibrium between the monoprotic form and the basic form, at 25°C.

Application in Environmental Science

Scientific Field

Environmental Science

Summary of Application

m-Methyl red is applied in environmental science for the removal of dyes from wastewater using bio-adsorbents.

Methods of Application

The bark of the Dodonaea viscosa plant is used as a bio-adsorbent for the removal of m-Methyl red dye from aqueous solutions. The adsorption process is optimized by varying time, initial dye concentration, pH, and ionic strength.

Results

The bark showed an effective adsorption of m-Methyl red, up to 73%, under optimized conditions in an aqueous medium .

Application in Microbiology

Scientific Field

Microbiology

Summary of Application

In microbiology, m-Methyl red is utilized to identify bacteria that produce stable acids through mixed acid fermentation of glucose.

Methods of Application

The compound is used as a pH indicator in microbiological assays to determine the production of stable acids by bacteria.

Results

Bacteria that ferment glucose and produce stable acids change the color of the medium containing m-Methyl red, indicating their metabolic pathway .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

m-Methyl red is employed as a pH indicator in titrations to determine the endpoint of acid-base reactions.

Methods of Application

The indicator changes color based on the pH of the solution, providing a visual cue for the completion of the reaction.

Results

The color change occurs from red in pH less than 4.4 to yellow in pH over 6.2, allowing precise determination of the endpoint .

Application in Material Science

Scientific Field

Material Science

Summary of Application

The compound is investigated for its photochromic properties, which have potential applications in the development of smart materials.

Methods of Application

Photochromism of m-Methyl red is studied by exposing it to different wavelengths of light and observing the change in color.

Results

The investigations into the photochromic behavior of m-Methyl red contribute to the understanding of its structural properties and potential use in smart materials .

Application in Industrial Processes

Scientific Field

Industrial Processes

Summary of Application

m-Methyl red is used in the paper and textile industries for dyeing processes due to its color properties.

Methods of Application

The dye is applied to materials through various dyeing techniques, which may include batch, continuous, or pad-dry-cure processes.

Results

The use of m-Methyl red in industrial dyeing processes results in vibrant colors with specific adherence properties to the materials being dyed .

Propiedades

IUPAC Name |

3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMPLPMVLCTBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031332 | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carboxy-4-dimethylaminoazobenzene | |

CAS RN |

20691-84-3 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)